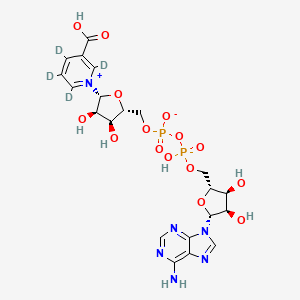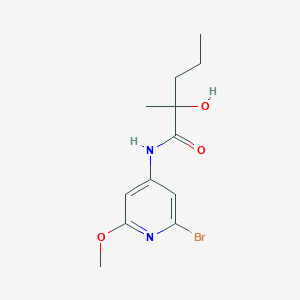
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxy and methyl group on the pentanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The brominated product is then reacted with 2-hydroxy-2-methylpentanoic acid or its derivatives under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-amino-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, N-(2-thio-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, etc.
Oxidation: N-(2-bromo-6-methoxypyridin-4-yl)-2-oxo-2-methylpentanamide.
Reduction: N-(2-bromo-6-methoxypyridin-4-yl)-2-methylpentanamide.
科学的研究の応用
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, while the hydroxy and methyl groups can affect its solubility and stability.
類似化合物との比較
Similar Compounds
- N-(2-chloro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-fluoro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-iodo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in reactivity, biological activity, and overall properties compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C12H17BrN2O3 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-12(2,17)11(16)14-8-6-9(13)15-10(7-8)18-3/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |
InChIキー |
ZNVFXRPZWCHGGV-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


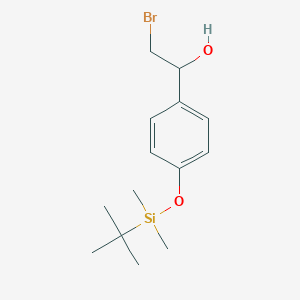
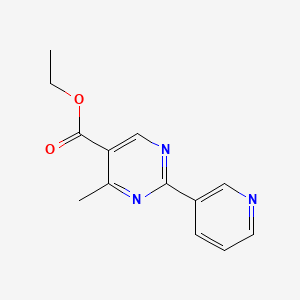
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
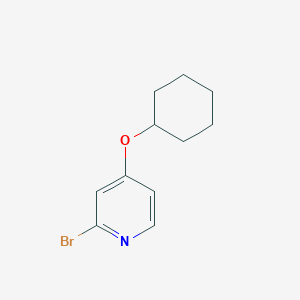
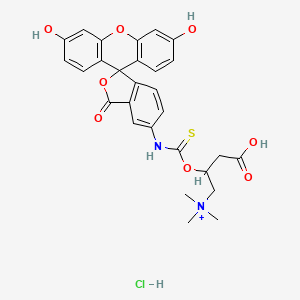
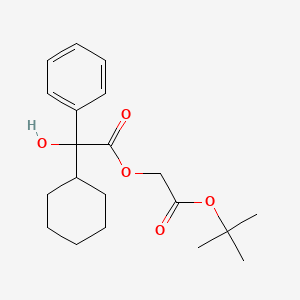
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
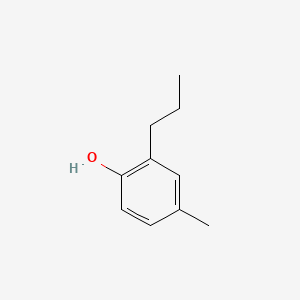
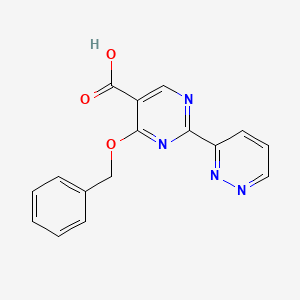
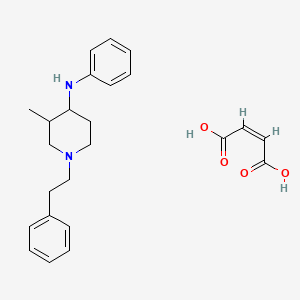

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
